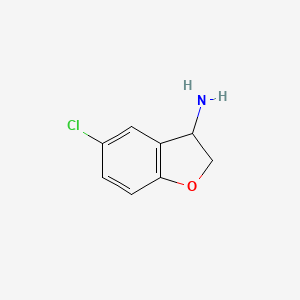

5-Chloro-2,3-dihydro-benzofuran-3-ylamine

Vue d'ensemble

Description

5-Chloro-2,3-dihydro-benzofuran-3-ylamine is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 5-Chloro-2,3-dihydro-benzofuran-3-ylamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like other amines, it may interact with its targets through hydrogen bonding, ionic interactions, or other types of chemical bonds .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

Activité Biologique

5-Chloro-2,3-dihydro-benzofuran-3-ylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a benzofuran ring with a chlorine atom at the 5-position and an amine group at the 3-position. The synthesis typically involves the bromination of 2,3-dihydro-benzofuran followed by amination to introduce the amine group. The presence of the chlorine atom significantly influences its chemical reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various pathogens, including fungi and bacteria. Specifically, benzofuran derivatives with electron-withdrawing groups showed enhanced antifungal activity against Candida albicans .

2. Anticancer Properties

Benzofuran derivatives have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. For instance, studies have shown that certain benzofuran compounds can target specific pathways involved in tumor growth, leading to reduced viability of cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented, suggesting that this compound may possess similar effects. For example, a series of related compounds were evaluated for their ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The amine group can form hydrogen bonds with biological macromolecules.

- Halogen Bonding: The chlorine atom may participate in halogen bonding interactions, enhancing binding affinity to target proteins or enzymes.

These interactions can modulate the activity of enzymes and receptors involved in disease processes.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2,3-dihydro-benzofuran-3-ylamine | Bromine instead of chlorine | Antimicrobial and anticancer potential |

| 5-Chloro-2-methyl-2,3-dihydrobenzofuran-3-amine | Lacks additional substituents | Limited biological data available |

| 7-Fluoro-2-methyl-2,3-dihydrobenzofuran-3-amine | Fluorine substituent instead of chlorine | Potential antiviral activity noted |

This table illustrates how variations in substituents affect biological activity and highlights the unique position of this compound within this structural class.

Case Studies

Several case studies have explored the biological effects of benzofuran derivatives:

- Anticancer Study: A study demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines by targeting specific signaling pathways .

- Antimicrobial Evaluation: In vitro tests showed that certain benzofuran derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-2,3-dihydro-benzofuran-3-ylamine has been investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with sigma receptors. Activation of these receptors has been associated with apoptosis in cancer cells, suggesting a potential therapeutic application against certain types of cancer .

- Antimicrobial Properties : Research has shown that benzofuran derivatives possess antimicrobial activity. This compound is believed to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to inhibition of bacterial growth .

Biological Research

The biological activities of this compound have been explored in various studies:

- Sigma Receptor Modulation : A study demonstrated that compounds similar to this one could induce apoptosis in cancer cell lines through sigma receptor modulation, highlighting its potential role in cancer therapy .

- Antimicrobial Screening : Comparative studies have shown significant inhibition against Gram-positive bacteria, which is attributed to its structural characteristics that allow for effective interaction with bacterial components .

Case Study 1: Anticancer Potential

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atom at position 5 activates the aromatic ring for nucleophilic substitution. This reactivity is enhanced by the electron-deficient nature of the benzofuran system.

Studies on chlorinated benzofurans demonstrate that electron-withdrawing groups like chlorine significantly improve reaction rates in nucleophilic substitutions, particularly in positions ortho/para to the substituent .

Oxidation Reactions

The dihydrobenzofuran ring and amine group are susceptible to oxidation under specific conditions:

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Ring Oxidation | KMnO₄ or CrO₃ in acidic media | Fully aromatic benzofuran derivatives | Partial saturation of the furan ring is eliminated, forming a planar aromatic system. |

| Amine Oxidation | H₂O₂ or O₂ in catalytic metal complexes | Nitro or hydroxylamine derivatives | Secondary amines typically oxidize to nitroso or hydroxylamine intermediates. |

Oxidation of analogous dihydrobenzofurans yields quinones or hydroxylated products, depending on the oxidizing agent .

Reduction Pathways

The amine and dihydrofuran moieties can undergo reduction:

Reduction is less common for secondary amines but critical for modifying the furan ring’s electronic properties.

Amine-Functional Group Interactions

The amine group participates in characteristic reactions:

The amine’s hydrogen-bonding capacity also influences interactions with biological targets, contributing to antimicrobial and anticancer activities observed in related compounds .

Comparative Reactivity of Analogous Compounds

A comparison with structurally similar compounds highlights the unique reactivity of 5-chloro substitution:

| Compound | Key Reactivity Differences |

|---|---|

| 5-Bromo-2,3-dihydro-benzofuran-3-ylamine | Bromine’s larger size slows substitution kinetics vs. chlorine. |

| 2,3-Dihydro-benzofuran-3-amine | Lacks chlorine, reducing electrophilic activation. |

| 5-Nitro-2,3-dihydro-benzofuran-3-ylamine | Stronger electron withdrawal enhances substitution rates. |

Chlorine’s balance of electronegativity and steric accessibility optimizes reactivity for synthetic applications .

Propriétés

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWYQNCCQCICHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549149 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-21-1 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.